1-Bromo-4-iodo-5-methoxy-2-nitrobenzene
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Overview
Description
1-Bromo-4-iodo-5-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5BrINO3. It is a derivative of benzene, characterized by the presence of bromine, iodine, methoxy, and nitro functional groups attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-iodo-5-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
1-Bromo-4-iodo-5-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide in liquid ammonia.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Amino Derivatives: Formed by the reduction of the nitro group.
Hydroxyl Derivatives: Formed by the oxidation of the methoxy group.
Substituted Benzene Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-4-iodo-5-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-iodo-5-methoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions, leading to the formation of substituted benzene derivatives .
Comparison with Similar Compounds
1-Bromo-4-iodo-5-methoxy-2-nitrobenzene can be compared with other similar compounds such as:
- 1-Bromo-2-nitrobenzene
- 1-Iodo-4-methoxy-2-nitrobenzene
- 1-Bromo-4-nitrobenzene
- 1-Iodo-2-nitrobenzene
Uniqueness: The presence of both bromine and iodine atoms, along with the methoxy and nitro groups, makes this compound unique. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C7H5BrINO3 |
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Molecular Weight |
357.93 g/mol |
IUPAC Name |
1-bromo-4-iodo-5-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrINO3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,1H3 |
InChI Key |
OHAXTKNVCPDVGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])I |
Origin of Product |
United States |
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